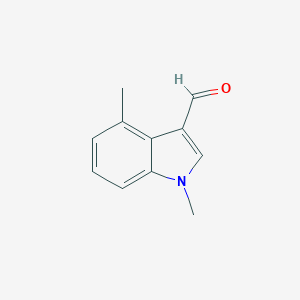

1,4-dimethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10-11(8)9(7-13)6-12(10)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFBNIAKXKURCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622795 | |

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170489-16-4 | |

| Record name | 1,4-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 1,4 Dimethyl 1h Indole 3 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety at C3

The aldehyde group at the C3 position of the indole (B1671886) ring is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reduction reactions.

Carbon-Carbon Coupling Reactions (e.g., Knoevenagel, aldol (B89426) condensations)

The aldehyde functionality of 1,4-dimethyl-1H-indole-3-carbaldehyde is a prime site for Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon double bonds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of similar indole-3-carbaldehydes. For instance, indole-3-carbaldehyde readily undergoes Knoevenagel condensation with various active methylene (B1212753) compounds in the presence of a basic catalyst. ekb.egresearchgate.net

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the α,β-unsaturated product.

Table 1: Examples of Knoevenagel Condensation with Indole-3-carbaldehydes

| Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|

| Malononitrile | Piperidine | 2-(1H-indol-3-ylmethylene)malononitrile | oszk.hu |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | ekb.eg |

Aldol condensations, involving the reaction of an enolate with the aldehyde, represent another important class of carbon-carbon bond-forming reactions. science.govscience.gov Similar to the Knoevenagel condensation, the aldehyde group of this compound is expected to be a suitable electrophile for this transformation. The reaction typically proceeds under basic or acidic conditions to form a β-hydroxy aldehyde or ketone, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound.

Carbon-Nitrogen Coupling Reactions (e.g., Schiff Base Formation, imine chemistry)

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. nih.govijpsjournal.com This carbon-nitrogen coupling is a reversible reaction that is typically acid-catalyzed. Indole-3-carboxaldehyde (B46971) and its derivatives are known to readily form Schiff bases with a variety of amines. nveo.orgresearchgate.net These reactions are crucial in the synthesis of various biologically active compounds.

The formation of a Schiff base begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the transfer of a proton from the nitrogen to the oxygen atom to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine.

Table 2: Examples of Schiff Base Formation with Indole-3-carbaldehyde

| Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Various amino acids | Not specified | Indole-3-carboxaldehyde Schiff base analogues | nih.gov |

| 4,6-diaminobenzene-1,3-dithiol | Ethanol, reflux | Schiff base ligand | nveo.org |

Reduction Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol. This transformation is commonly achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often employed for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups that might be present in the molecule. The reaction of indole with sodium borohydride in trifluoroacetic acid has been shown to lead to the reduction of the indole ring itself. uni.lu

Reactions Involving the Indole Nitrogen (N1) Methyl Group

Influence of N-Methylation on Indole Ring Reactivity

The presence of a methyl group on the indole nitrogen (N1) has a significant impact on the reactivity of the indole ring. N-methylation increases the electron density of the indole system through an inductive effect, which generally enhances its nucleophilicity and susceptibility to electrophilic attack. However, the N-methyl group also introduces steric hindrance, which can influence the regioselectivity of reactions.

In the case of electrophilic substitution, the C3 position of the indole ring is the most reactive site. The N-methyl group further activates this position. However, the absence of the N-H proton in N-methylated indoles prevents their participation in reactions that require deprotonation of the indole nitrogen. Studies on N-methylindole have shown its utility in various synthetic transformations. sigmaaldrich.com

Electrophilic and Nucleophilic Substitution Patterns on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, which generally favors electrophilic substitution. However, the substitution pattern of this compound is significantly influenced by the existing substituents.

Electrophilic Substitution:

The C3 position, typically the most reactive site for electrophilic attack in simple indoles, is occupied by the deactivating carbaldehyde group. This directs electrophilic substitutions to other positions on the ring. The N-methyl group and the C4-methyl group are both electron-donating, activating the ring towards electrophilic attack. Research on related 3-formyl- and 3-acyl-indoles has shown that C-H functionalization, a type of electrophilic substitution, can be directed to the C2 and C7 positions. For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with iodoarenes proceeds at the C2 position. nih.gov The presence of the C4-methyl group in this compound would likely sterically hinder attack at the C5 position and electronically favor substitution at the C2, C6, and C7 positions. The aldehyde group itself can act as a directing group in certain transition-metal-catalyzed reactions, further favoring functionalization at the C2 position. nih.gov

Nucleophilic Substitution:

Direct nucleophilic substitution on an unsubstituted indole ring is generally difficult due to its electron-rich nature. However, derivatization of the indole nitrogen can render the ring susceptible to nucleophilic attack. Studies on 1-methoxyindole-3-carbaldehyde (B1618907) have demonstrated that it is an excellent electrophile that reacts regioselectively at the C2 position with a variety of nucleophiles, including those centered on sulfur, oxygen, and carbon. nii.ac.jp This reactivity is attributed to the ability of the N-methoxy group to act as a leaving group. While the N-methyl group in this compound is not a typical leaving group under standard nucleophilic substitution conditions, this principle highlights that modification at the N1 position is a key strategy for altering the innate reactivity of the indole core.

| Reaction Type | Position of Attack | Reactants/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (C-H Arylation) | C2 | Iodoarenes, Pd(OAc)₂, AgOAc, HFIP/TFA | 2-Aryl-1,4-dimethyl-1H-indole-3-carbaldehyde | nih.gov |

| Nucleophilic Substitution | C2 | NaSMe, MeOH | 2-(Methylthio)-1H-indole-3-carbaldehyde | nii.ac.jp |

| Nucleophilic Substitution | C2 | NaOMe, MeOH | 2-Methoxy-1H-indole-3-carbaldehyde | nii.ac.jp |

Multi-Component Reactions (MCRs) Employing this compound as a Precursor

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are powerful tools in modern synthetic chemistry. nih.gov Indole-3-carbaldehydes are highly valuable precursors in MCRs due to the reactivity of both the aldehyde functional group and the indole ring itself. researchgate.netekb.eg this compound is well-suited for this role, offering a gateway to complex molecular architectures. researchgate.netekb.eg

The aldehyde group of this compound can readily undergo condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form reactive intermediates in situ. These intermediates can then participate in further cyclization reactions. The indole ring, particularly at the C2 position, can also act as a nucleophile, leading to the formation of fused ring systems.

For example, a general strategy involves the reaction of an indole, an aldehyde (such as this compound), and an amino hydrochloride to assemble indole-fused seven-membered heterocycles like oxadiazepines. nih.gov The versatility of MCRs allows for the modular assembly of complex structures by simply varying the components. This approach enables the rapid generation of novel heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov

| MCR Type | Reactants | Resulting Scaffold | Reference |

|---|---|---|---|

| Indole-Fused Heterocycle Synthesis | Indole, Formaldehyde (B43269), Amino hydrochloride | Indole-fused Oxadiazepines | nih.gov |

| General Heterocycle Synthesis | Indole-3-carbaldehydes, various C- and N-nucleophiles | Diverse heterocyclic derivatives | ekb.eg |

A primary advantage of employing this compound in MCRs is the ability to efficiently construct diverse chemical libraries. organic-chemistry.org By systematically varying the other components in the reaction, a large number of structurally related yet distinct molecules can be synthesized from a common precursor. This is particularly valuable in drug discovery, where large libraries of compounds are screened for biological activity. The structural complexity and diversity generated from MCRs starting with substituted indole-3-carbaldehydes provide access to novel chemical spaces. nih.gov The indole moiety itself is a privileged scaffold in pharmaceuticals, and the ability to rapidly append complex heterocyclic systems enhances the potential for discovering new lead compounds. nih.gov

Computational and Theoretical Investigations of 1,4 Dimethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations and Spectroscopic Property Correlations

Density Functional Theory (DFT) Studies on Molecular Structure, Geometry, and Conformation

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for optimizing molecular structures and predicting their geometric parameters. For 1-methyl-indole-3-carboxaldehyde (MEICA), a comprehensive DFT study using the B3LYP functional and cc-pVTZ basis set has been conducted to determine its optimized structure. uni.lu Similarly, the molecular structure of 1H-indole-3-carbaldehyde has been optimized using the B3LYP method with the 6-311++G(d,p) basis set. tandfonline.comresearchgate.net

The optimized geometry of these indole (B1671886) derivatives reveals a nearly planar structure. nih.gov In the case of 1H-indole-3-carbaldehyde, the dihedral angle between the benzene (B151609) and pyrrole (B145914) rings is a mere 3.98 (12)°. nih.gov The planarity of the molecule is a key factor in its electronic and spectroscopic properties.

The calculated bond lengths and angles from these DFT studies show excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical models. tandfonline.comresearchgate.net Below are tables summarizing selected optimized geometrical parameters for 1H-indole-3-carbaldehyde.

Table 1: Selected Bond Lengths for 1H-indole-3-carbaldehyde (Å)

| Bond | Calculated (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

|---|---|---|

| C1-C2 | 1.383 | 1.373 |

| C2-C3 | 1.439 | 1.432 |

| C3-C9 | 1.411 | 1.405 |

| N1-C2 | 1.378 | 1.370 |

| C9-O10 | 1.229 | 1.215 |

Table 2: Selected Bond Angles for 1H-indole-3-carbaldehyde (°)

| Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (XRD) |

|---|---|---|

| C1-C2-C3 | 121.2 | 121.5 |

| C2-C3-C9 | 107.5 | 107.4 |

| C3-C9-O10 | 125.4 | 125.8 |

| C2-N1-C8 | 109.1 | 109.3 |

Data sourced from a computational study on 1H-indole-3-carbaldehyde. tandfonline.com

Prediction and Interpretation of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational frequencies for both 1-methyl-indole-3-carboxaldehyde (MEICA) and 1H-indole-3-carbaldehyde have been calculated using DFT methods and show strong agreement with experimental FT-IR and FT-Raman spectra. bohrium.comuni.luresearchgate.net The vibrational assignments are typically performed with the aid of Potential Energy Distribution (PED) analysis using the VEDA 4.0 program. bohrium.comresearchgate.net

Key vibrational modes for these molecules include the C=O stretching of the aldehyde group, which is a strong and characteristic band in the IR spectrum. For 1H-indole-3-carbaldehyde, this is observed experimentally at 1644 cm⁻¹ in the FT-IR spectrum. ekb.eg The N-H stretching vibration in 1H-indole-3-carbaldehyde is also a prominent feature. ekb.eg The calculated spectra for MEICA effectively reproduce the experimental vibrational frequencies, confirming the accuracy of the optimized geometry. bohrium.com

Table 3: Selected Vibrational Frequencies for 1-Methyl-indole-3-carboxaldehyde (MEICA) (cm⁻¹)

| Assignment | Calculated (DFT/B3LYP) | Experimental (FT-IR) | Experimental (FT-Raman) |

|---|---|---|---|

| C-H stretching | 3130 | 3128 | 3130 |

| C=O stretching | 1665 | 1663 | 1665 |

| C=C stretching | 1530 | 1529 | 1531 |

| C-N stretching | 1350 | 1351 | 1350 |

Data sourced from a computational and experimental study on 1-Methyl-indole-3-carboxaldehyde. bohrium.com

Electronic Spectral Analysis (UV-Vis) and Electronic Transitions

The electronic properties and UV-Vis spectra of 1-methyl-indole-3-carboxaldehyde (MEICA) and 1H-indole-3-carbaldehyde have been investigated using Time-Dependent DFT (TD-DFT) calculations. tandfonline.combohrium.com These calculations help in understanding the electronic transitions occurring within the molecule upon absorption of UV-visible light. The calculated absorption wavelengths (λmax) and the corresponding electronic transitions for MEICA and its parent compound show good correlation with the experimental spectra recorded in various solvents. tandfonline.combohrium.com

For MEICA, the electronic transitions are primarily attributed to π → π* transitions. bohrium.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the charge transfer that occurs during these transitions. bohrium.com

Table 4: Calculated Electronic Transitions for 1-Methyl-indole-3-carboxaldehyde (MEICA)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 315.2 | 0.187 | HOMO -> LUMO |

| 289.5 | 0.453 | HOMO-1 -> LUMO |

| 254.1 | 0.112 | HOMO -> LUMO+1 |

Data sourced from a computational study on 1-Methyl-indole-3-carboxaldehyde. bohrium.com

Reactivity Prediction via Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The molecular electrostatic potential (MEP) and Fukui function analysis are powerful computational tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni.lu

The MEP surface for 1-methyl-indole-3-carboxaldehyde (MEICA) has been calculated to visualize the charge distribution. bohrium.com The MEP map uses a color scale to denote different potential regions. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For MEICA, the most negative region is located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. bohrium.com

Fukui function analysis further refines the prediction of reactive sites by quantifying the change in electron density at a specific point when the total number of electrons in the system changes. uni.lu For MEICA, this analysis helps to identify the specific atoms that are most likely to act as electrophiles or nucleophiles. bohrium.com

Frontier Molecular Orbital (FMO) Theory Applications for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the HOMO and LUMO of reacting species. researchgate.net The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are crucial parameters in determining the kinetic stability and chemical reactivity of a molecule. bohrium.com

For 1-methyl-indole-3-carboxaldehyde (MEICA), the HOMO-LUMO energy gap has been calculated using DFT. bohrium.com A smaller energy gap implies a more reactive molecule as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO is primarily localized on the indole ring, indicating that this is the center for electron donation. The LUMO is distributed over the aldehyde group, suggesting it is the electron-accepting center. This distribution of frontier orbitals indicates that charge transfer occurs from the indole ring to the aldehyde group upon electronic excitation. bohrium.com

Table 5: Calculated FMO Properties for 1-Methyl-indole-3-carboxaldehyde (MEICA)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.12 |

| E(LUMO) | -2.25 |

| Energy Gap (ΔE) | 3.87 |

Data sourced from a computational study on 1-Methyl-indole-3-carboxaldehyde. bohrium.com

Advanced Computational Methods for Reaction Mechanism Elucidation and Transition State Analysis

While DFT and FMO theories provide valuable insights into reactivity, more advanced computational methods are employed to elucidate detailed reaction mechanisms and analyze transition state structures. These methods can map out the potential energy surface of a reaction, identifying intermediates and the energy barriers between them.

For instance, Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. nih.gov Such calculations have been performed on related indole derivatives to understand conformational changes. nih.gov

However, within the scope of the reviewed literature, specific studies detailing advanced computational methods for the elucidation of reaction mechanisms and transition state analysis for 1,4-dimethyl-1H-indole-3-carbaldehyde or its close analogs were not found. Further research in this area would be beneficial for a more complete understanding of the chemical behavior of this compound.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Direct molecular dynamics (MD) simulation studies focused exclusively on this compound are not readily found in the reviewed scientific literature. However, the principles of its dynamic behavior and the nature of its intermolecular interactions can be extrapolated from research on analogous structures.

Dynamic Behavior:

The primary dynamic feature of this compound would be the conformational flexibility associated with the rotation of the carbaldehyde group at the C3 position. The barrier to this rotation and the preferred orientation of the aldehyde group are influenced by steric and electronic effects of the methyl groups at the N1 and C4 positions. The N1-methylation prevents the formation of intermolecular N-H hydrogen bonds, which would otherwise significantly influence the conformational landscape and dynamics, as seen in studies of indole derivatives like gramicidin. nih.gov The presence of the methyl group at the C4 position introduces steric hindrance that can influence the planarity of the indole ring and the orientation of the adjacent carbaldehyde group.

Intermolecular Interactions:

The intermolecular interactions governing the condensed-phase behavior of this compound are expected to be a combination of hydrogen bonding and π-stacking interactions.

Hydrogen Bonding: Due to the methylation of the indole nitrogen, the traditional N-H···O hydrogen bonds seen in the crystal structures of unsubstituted or C-methylated indole-3-carbaldehydes are absent. nih.gov Instead, weaker C-H···O hydrogen bonds are likely to be significant. In these interactions, the aldehydic oxygen atom can act as a hydrogen bond acceptor for hydrogen atoms from the methyl groups or the aromatic rings of neighboring molecules. Crystal structure analysis of related compounds, such as 5-methyl-1H-indole-3-carbaldehyde, reveals the presence of such interactions in forming the crystal lattice. nih.gov

π-π Stacking Interactions: The aromatic indole core is capable of engaging in π-π stacking interactions, which are a crucial stabilizing force in many aromatic systems. Quantum chemical studies on 3-methylindole (B30407) have shown that substituents on the indole ring can modulate the strength of these stacking interactions. mdpi.comnih.gov For this compound, parallel-displaced or T-shaped stacking arrangements are expected, where the electron-rich indole ring of one molecule interacts with the electron-poorer regions of another. The presence of methyl groups can influence the geometry and energy of these interactions. For instance, in the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, significant π-π interactions are observed between the tolyl ring and the indole system of adjacent molecules. nih.gov

The following tables summarize the expected types of intermolecular interactions and provide illustrative data from related compounds.

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

| C-H···O Hydrogen Bond | C-H (Methyl, Aromatic) | O (Carbaldehyde) | High |

| π-π Stacking | Indole Ring | Indole Ring | High |

| van der Waals Forces | All atoms | All atoms | Moderate |

Table 2: Examples of Intermolecular Interaction Distances from Related Indole Derivatives

| Compound | Interaction Type | Distance (Å) | Reference |

| 5-Methyl-1H-indole-3-carbaldehyde | N-H···O | 2.872 | nih.gov |

| 5-Methyl-1H-indole-3-carbaldehyde | C-H···π | 3.598 | nih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | π-π (centroid-centroid) | ~3.7 | nih.gov |

| 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde | C-H···O | 2.5 - 2.7 | nih.gov |

It is important to note that the data in Table 2 are from related molecules and serve as an approximation for the interactions that might be observed in this compound. A definitive understanding of its dynamic behavior and intermolecular interactions would necessitate specific MD simulations and crystal structure determination for this compound.

Investigation of Biological Interaction Mechanisms and Molecular Targets in the Context of 1,4 Dimethyl 1h Indole 3 Carbaldehyde Derivatives

In Silico Approaches for Target Identification and Binding Affinity Prediction

Computational methods are invaluable tools in modern drug discovery, offering a preliminary assessment of the potential of a compound to interact with biological targets. These in silico techniques, including molecular docking and pharmacophore modeling, are instrumental in predicting binding affinities and identifying key interaction points, thereby guiding further experimental studies.

Molecular Docking Studies with Putative Biological Receptors (e.g., enzymes, proteins)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 1,4-dimethyl-1H-indole-3-carbaldehyde, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes.

One notable area of investigation is the inhibition of urease, a key enzyme in the pathogenesis of Helicobacter pylori. In a study on N-substituted indole-3-carbaldehyde oxime derivatives, molecular docking was employed to understand the binding interactions with the active site of the urease enzyme. nih.gov While this study did not include the 1,4-dimethyl variant, it did examine the closely related 1-methyl-1H-indole-3-carbaldehyde, providing valuable comparative data. The docking studies revealed that these indole (B1671886) derivatives could effectively bind within the active site of the urease enzyme. nih.gov

Similarly, indole derivatives have been investigated as inhibitors of tubulin polymerization, a critical process in cell division and a key target for anticancer drugs. nih.govrsc.org Molecular docking simulations have shown that indole derivatives can bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. nih.govrsc.org The trimethoxyphenyl (TMP) moiety, often incorporated into indole-based tubulin inhibitors, has been shown to form a hydrogen bond with Cysβ241, while the indole core engages in hydrophobic interactions with surrounding residues. nih.gov

Below is a table summarizing the results of molecular docking studies for some N-substituted indole-3-carbaldehyde derivatives against the urease enzyme.

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| (Z)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | Urease | -6.8 | HIS 593, GLY 595, CYS 592 | nih.gov |

| (E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | Urease | -6.9 | HIS 593, GLY 595, CYS 592 | nih.gov |

| (Z)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine | Urease | -8.1 | HIS 492, ALA 440, CYS 592 | nih.gov |

| (E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine | Urease | -8.0 | HIS 492, ALA 440, CYS 592 | nih.gov |

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is another powerful in silico tool that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. This model can then be used to screen large databases of compounds to identify new potential leads.

While a specific pharmacophore model for this compound is not available in the literature, models have been developed for other indole derivatives targeting various receptors. For instance, the indole nucleus is recognized as a "privileged structure" due to its ability to serve as a scaffold for ligands binding to a wide range of targets. mdpi.com The general pharmacophoric features of many biologically active indole derivatives include a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor, an aromatic ring, and hydrophobic regions. The substitution pattern on the indole ring significantly influences the specific pharmacophore and, consequently, the biological activity.

Mechanistic Studies of Cellular Processes Modulated by Indole Derivatives

Understanding how a compound affects cellular processes at a molecular level is crucial for elucidating its mechanism of action. For indole derivatives, research has shed light on their ability to modulate key cellular functions, including enzyme activity and signal transduction.

Insights into Specific Protein-Ligand Interactions and Allosteric Modulation (e.g., tubulin polymerization, DNA gyrase inhibition)

As previously mentioned, indole derivatives are known inhibitors of tubulin polymerization. The crystal structure of tubulin in complex with the indole derivative D64131 has provided significant insights into these interactions. nih.gov These studies reveal that the indole moiety binds in the colchicine binding site of tubulin, a pocket formed at the interface of the α and β subunits. nih.govnih.gov The interactions are primarily hydrophobic, involving residues such as Leuβ248, Leuβ255, and Metβ259. nih.gov The substituents on the indole ring play a crucial role in defining the binding affinity and specificity. For example, in many potent indole-based tubulin inhibitors, a trimethoxyphenyl (TMP) group is attached, which makes important hydrogen bonding and hydrophobic contacts within the binding pocket. nih.gov

While less is known specifically about DNA gyrase inhibition by this compound, the indole scaffold is present in compounds that do target this bacterial enzyme. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotics. The ability of indole derivatives to intercalate with DNA or bind to the enzyme's active site suggests a potential mechanism for their antibacterial effects.

Exploration of Signal Transduction Pathways and Cellular Regulatory Mechanisms

Indole-3-carbaldehyde, a close structural relative of the target compound, has been shown to modulate cellular signaling pathways. For instance, it can induce the disintegration of the mitochondrial double membrane in the fungus Fusarium solani, leading to cell wall separation. mdpi.com It also reduces the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), leading to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death. mdpi.com Furthermore, indole-3-carbaldehyde has been identified as a metabolite of L-tryptophan by gut microbiota and acts as an agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, stimulating the production of interleukin-22 (IL-22). wikipedia.org This highlights the potential for indole derivatives to influence immune responses and inflammatory pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Optimization of Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For indole-3-carbaldehyde derivatives, SAR studies have revealed key structural features that govern their interactions with various biological targets.

A review of synthetic indole 2- and 3-carboxamides highlights that the carboxamide moiety at position 3 can form hydrogen bonds with a variety of enzymes and proteins, often leading to their inhibition. nih.gov The nature and position of substituents on the indole ring are critical determinants of activity.

In the context of this compound, the two methyl groups are expected to significantly influence its biological profile compared to the parent indole-3-carbaldehyde. The N-methylation at position 1 removes the hydrogen bond donating capability of the indole nitrogen. This can be detrimental to activities that rely on this interaction but may enhance others by increasing lipophilicity and potentially improving cell permeability. For example, in a study on indole-3-carboxaldehyde (B46971) derivatives as antioxidants, the N-acylated analog showed negligible activity compared to the parent compound with a free N-H group, suggesting the importance of this group for radical scavenging. derpharmachemica.com

The methyl group at position 4 is also expected to have a significant impact. Its electron-donating nature can influence the electronic properties of the indole ring system. Furthermore, the steric bulk of the 4-methyl group can either enhance or hinder binding to a target receptor, depending on the topography of the binding site. A comprehensive SAR study of indole-3-carboxamide derivatives would be necessary to fully elucidate the specific contributions of the 1- and 4-methyl groups to the biological activity of this compound.

Analytical Method Development and Validation for 1,4 Dimethyl 1h Indole 3 Carbaldehyde Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating 1,4-dimethyl-1H-indole-3-carbaldehyde from starting materials, byproducts, and other impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC) are powerful techniques for the purity assessment and quantitative analysis of indole-3-carbaldehyde derivatives. These methods offer high resolution, sensitivity, and speed.

For indole-3-carbaldehyde and its analogues, reverse-phase (RP) HPLC is a commonly employed method. sielc.comsielc.com A typical RP-HPLC setup involves a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of acids like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. sielc.com These methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.comnih.gov In the analysis of complex mixtures, such as those from biological systems or synthetic reaction monitoring, UPLC coupled with high-resolution mass spectrometry (UPLC-ESI-QTOFMS) provides a comprehensive platform for the identification and quantification of various indole (B1671886) derivatives. nih.gov

Table 1: Illustrative HPLC Conditions for Indole-3-Carbaldehyde Derivatives

| Parameter | Condition | Reference |

| Column | Newcrom R1, 3 µm | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Purity assessment, quantitative analysis, preparative separation | sielc.com |

Note: This table provides general conditions for indole-3-carbaldehyde derivatives. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile compounds and for monitoring the progress of chemical reactions. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives or used to analyze volatile byproducts in a reaction mixture.

GC-MS analysis has been successfully used to identify and quantify various indole derivatives in complex samples. researchgate.netresearchgate.net The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are useful for structural elucidation and confirmation. For instance, GC-MS has been employed in the analysis of biotransformation products of indole, where compounds like 1H-indole, 7-methyl- and 1H-indole-3-carboxaldehyde were identified. researchgate.netresearchgate.net The formation of indolylquinazolinones from the reaction of 1H-indole-3-carboxaldehydes has also been monitored using GC/MS. nih.gov

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are essential for the unambiguous structural confirmation of newly synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the aldehyde proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. Supporting information from studies on closely related compounds, such as 1,7-dimethyl-1H-indole-3-carbaldehyde and 1,2-dimethyl-1H-indole-3-carbaldehyde, provides insight into the expected spectral features. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing definitive structural assignments. bmrb.io

Table 2: Representative ¹H and ¹³C NMR Data for Dimethyl-1H-indole-3-carbaldehyde Isomers in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde | 10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H) | Not available | rsc.org |

| 1,7-Dimethyl-1H-indole-3-carbaldehyde | 9.93 (s, 1H), 8.16 (d, J=7.6 Hz, 1H), 7.52 (s, 1H), 7.18-7.15 (m, 1H), 7.03 (d, J=7.2 Hz, 1H), 4.09 (s, 3H), 2.74 (s, 3H) | Not available | rsc.org |

| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 | rsc.org |

Note: The data presented is for isomeric compounds and serves as a reference for the expected spectral characteristics of this compound.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like indole derivatives, often in conjunction with HPLC or UPLC. rsc.orgmassbank.eu

For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. rsc.org The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing characteristic losses of functional groups.

Table 3: Predicted Mass Spectrometry Data for Dimethyl-1H-indole-3-carbaldehyde Isomers

| Compound | Ion | m/z (calculated) | Technique | Reference |

| 1,2-Dimethyl-1H-indole-3-carbaldehyde | [M+H]⁺ | 174.09134 | Predicted | uni.lu |

| 1-Methyl-1H-indole-3-carbaldehyde | [M+H]⁺ | 160 | ESI-MS | rsc.org |

| 1H-Indole-3-carbaldehyde | [M-H]⁻ | 144.04496 | LC-ESI-QTOF | massbank.eu |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the aromatic and methyl groups, and C-N stretching vibrations of the indole ring. rsc.orgnih.gov

Raman spectroscopy can also provide valuable information about the molecular structure. The interpretation of Raman spectra of indole derivatives can be complex, but computational methods like Density Functional Theory (DFT) can aid in the assignment of vibrational modes. nih.gov

Table 4: Key IR Absorption Bands for Indole-3-carbaldehyde Derivatives

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (for unsubstituted indole) | 3050–3150 | rsc.org |

| C=O Stretch (aldehyde) | ~1650-1675 | rsc.org |

| C=N Stretch | ~1629 | rsc.org |

| N-O Stretch (for oxime derivatives) | 900-950 | rsc.org |

Note: This table highlights characteristic functional group frequencies. The exact positions of the absorption bands for this compound would need to be determined experimentally.

UV-Visible Spectroscopy for Electronic Properties and Quantification

UV-Visible spectroscopy is a powerful technique for investigating the electronic properties and determining the concentration of this compound. This method relies on the principle that molecules with chromophores, such as the indole ring system, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of an indole derivative typically displays characteristic absorption bands. For instance, a study on various indole-3-carboxaldehyde (B46971) derivatives showed that the electronic absorption spectra are influenced by the substituents on the indole ring. researchgate.net The spectrum of this compound is expected to show absorption maxima related to the π-π* transitions within the aromatic indole nucleus and the conjugated aldehyde group. The position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), which corresponds to the maximum absorption. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the accurate determination of the concentration of this compound in unknown samples. A UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that can be mathematically decoded to generate a model of the electron density within the crystal, and from this, the atomic positions can be determined.

Studies on related indole-3-carbaldehyde derivatives have revealed detailed structural information. For example, the crystal structure of 5-methyl-1H-indole-3-carbaldehyde showed an almost planar molecule where molecules are connected through N—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of 1H-indole-3-carbaldehyde itself has been determined, showing the planarity of the molecule and the formation of chains through hydrogen bonding. nih.govnih.gov For this compound, X-ray crystallography would reveal the planarity of the indole ring, the orientation of the methyl and carbaldehyde groups, and how these molecules pack in the crystal lattice.

Furthermore, this technique is crucial for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture of the crystal. nih.gov These interactions play a significant role in the physical properties of the solid, including melting point and solubility.

Principles of Analytical Method Validation in Chemical Research

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netwjarr.com It is a critical component of quality assurance in chemical research, ensuring the reliability and consistency of analytical data. numberanalytics.comsolubilityofthings.com The validation process involves evaluating several key parameters to establish the performance characteristics of the method. numberanalytics.com

Assessment of Accuracy, Precision, and Linearity

Accuracy refers to the closeness of the measured value to the true or accepted reference value. numberanalytics.comelementlabsolutions.comimgroupofresearchers.com It is a measure of the systematic error of a method. Accuracy can be assessed by analyzing a sample with a known concentration (a certified reference material) and comparing the measured value to the certified value. Another approach is to perform recovery studies by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte recovered. elementlabsolutions.com

Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.comimgroupofresearchers.comnumberanalytics.com It reflects the random error of a method. Precision is typically expressed as the standard deviation or relative standard deviation (RSD) of a set of replicate measurements. There are two main levels of precision: repeatability (precision under the same operating conditions over a short interval of time) and reproducibility (precision under different conditions, such as different laboratories, analysts, or instruments). numberanalytics.com

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. numberanalytics.comweebly.com To determine linearity, a series of standards of varying concentrations are analyzed, and the response is plotted against the concentration. The data is then statistically analyzed, typically by linear regression, to determine the correlation coefficient (r) and the equation of the line (y = mx + c). numberanalytics.com A high correlation coefficient (typically >0.99) indicates a strong linear relationship.

Interactive Data Table: Linearity Assessment of this compound Analysis

Below is a hypothetical data table illustrating the assessment of linearity for the quantification of this compound using UV-Visible spectroscopy.

| Concentration (µg/mL) | Absorbance (AU) |

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 7.5 | 0.765 |

| 10.0 | 1.020 |

This table is for illustrative purposes only.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govddtjournal.netresearchgate.netloesungsfabrik.de It is the concentration that gives a signal significantly different from the blank or background signal. weebly.comloesungsfabrik.de

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govddtjournal.netresearchgate.netloesungsfabrik.de The LOQ is a parameter of quantitative assays for low levels of compounds in sample matrices. ddtjournal.net

Several methods can be used to determine the LOD and LOQ. One common approach is based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines)

S = the slope of the calibration curve ddtjournal.net

Another method involves the signal-to-noise ratio, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. weebly.comloesungsfabrik.de

Interactive Data Table: Hypothetical LOD and LOQ Values

This table presents hypothetical LOD and LOQ values for the analysis of this compound by a validated analytical method.

| Parameter | Value (µg/mL) | Method of Determination |

| Limit of Detection (LOD) | 0.25 | Based on Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.83 | Based on Signal-to-Noise Ratio (10:1) |

This table is for illustrative purposes only.

Applications in Advanced Organic Synthesis and Materials Science

1,4-Dimethyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate

The aldehyde functional group at the C3 position of the indole (B1671886) ring is a key feature that typically allows for a wide range of chemical transformations. Generally, indole-3-carbaldehydes serve as precursors for the synthesis of more complex molecules through reactions such as condensations, oxidations, reductions, and cycloadditions. researchgate.netekb.eg For This compound , while specific examples are not detailed in available literature, its reactivity is expected to be analogous to other N-methylated indole-3-carbaldehydes. The presence of the N-methyl group prevents N-acylation or N-alkylation reactions, directing transformations to the aldehyde and the indole ring itself. The C4-methyl group would further modulate the electronic nature of the benzene (B151609) portion of the indole core.

Construction of Complex Indole Alkaloids and Biologically Inspired Molecules

Indole-3-carbaldehyde and its derivatives are fundamental building blocks in the total synthesis of numerous indole alkaloids, which exhibit a broad spectrum of biological activities. ekb.eg For instance, they are precursors to tryptamine (B22526) derivatives and can be elaborated into more complex fused ring systems characteristic of many natural products. While there is no specific documentation on the use of This compound in the synthesis of known complex indole alkaloids, it could potentially be used to create synthetic analogs of natural products, where the methyl groups could enhance biological activity or modify pharmacological properties.

Integration into Novel Heterocyclic Systems and Polycyclic Architectures

The aldehyde functionality of indole-3-carbaldehydes is frequently exploited to construct novel heterocyclic and polycyclic systems. nih.gov Condensation reactions with various dinucleophiles can lead to the formation of fused pyrimidines, pyridines, or other heterocyclic rings. Although specific examples involving This compound are not present in the reviewed literature, its potential to undergo such transformations to yield novel polycyclic architectures is high, following established synthetic routes for related indole aldehydes.

Potential in Functional Materials and Supramolecular Chemistry

The indole moiety is known for its interesting photophysical properties, making indole derivatives candidates for applications in functional materials, such as fluorescent probes and organic electronics. The specific substitution pattern of This compound could influence its fluorescence emission spectra and quantum yield. However, studies detailing its integration into functional materials or its use in supramolecular chemistry are not currently available.

Emerging Research Avenues and Future Perspectives for 1,4 Dimethyl 1h Indole 3 Carbaldehyde

Development of Sustainable and Green Synthetic Routes

Traditional methods for synthesizing indole (B1671886) derivatives, while effective, often rely on harsh reagents and organic solvents. The future of synthesizing compounds like 1,4-dimethyl-1H-indole-3-carbaldehyde is geared towards environmentally benign processes that maximize efficiency and minimize waste.

Key Research Directions:

Solvent-Free and Aqueous Conditions: Research has demonstrated the successful synthesis of related indole structures under solvent-free conditions. beilstein-journals.org For instance, the reaction of indoles with aldehydes has been optimized using catalysts like nano-TiO2 at elevated temperatures without any solvent, achieving high yields in minutes. beilstein-journals.org Similarly, catalyst-free, three-component reactions in water have been developed to produce complex molecules from indole derivatives, showcasing a move away from volatile organic solvents. rsc.org These methodologies present a promising blueprint for the green synthesis of this compound.

Mechanochemistry: Mechanochemical protocols, which use mechanical force (milling) instead of bulk solvents to drive reactions, are a frontier in green synthesis. unica.it An environmentally friendly mechanochemical Fischer indolisation has been developed using oxalic acid and dimethylurea, highlighting the potential to create variously decorated indoles with minimal solvent use. unica.it Adapting such a process could provide a sustainable route to the 1,4-dimethyl-indole core.

Novel Catalysts: The development of efficient and reusable catalysts is central to green chemistry. N-halo-reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to be economical and effective catalysts for the synthesis of bis(indolyl)methanes from indoles and aldehydes. beilstein-journals.org Future work could focus on designing specific catalysts tailored for the Vilsmeier-Haack formylation or similar reactions to produce this compound with higher efficiency and under milder conditions. researchgate.net

Table 1: Comparison of Green Synthetic Strategies for Indole Derivatives

| Synthetic Strategy | Catalyst/Medium | Key Advantages | Potential Applicability to Target Compound |

|---|---|---|---|

| Solvent-Free Synthesis | Nano-TiO2 | High yields, rapid reaction times, no organic solvent waste. beilstein-journals.org | Direct formylation or condensation reactions. |

| Aqueous Synthesis | Water (catalyst-free) | Environmentally benign, simplified purification. rsc.org | Multicomponent reactions involving the indole core. |

| Mechanochemistry | Zirconia balls, Oxalic Acid | Reduced solvent use, access to different reaction pathways. unica.it | Fischer indole synthesis to form the core structure. |

| Novel Catalysis | DBDMH | Economic, efficient for condensation reactions. beilstein-journals.org | Synthesis of derivatives from the carbaldehyde. |

Advanced Computational Design and Optimization for Targeted Derivatization

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, saving significant time and resources. For a molecule like this compound, computational methods are crucial for unlocking its potential.

Key Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecular structure, vibrational frequencies, and electronic properties of this compound. tandfonline.com Such studies, which have been performed on the parent 1H-indole-3-carbaldehyde, help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. tandfonline.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict regions of electrophilic and nucleophilic attack, guiding the design of new reactions. tandfonline.com

Molecular Docking Simulations: The indole scaffold is known to interact with a wide range of biological receptors. unica.it Molecular docking can be employed to screen this compound and its virtual derivatives against protein targets of interest, such as enzymes implicated in cancer or bacterial infections. tandfonline.commdpi.com This in silico screening can identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be built. These models would correlate the structural features of the derivatives with their activity, allowing for the computational design of new molecules with optimized properties before they are synthesized.

Interdisciplinary Research with Chemical Biology and Materials Science

The true potential of this compound will be realized through collaborations that bridge organic chemistry with other scientific disciplines.

Key Research Directions:

Chemical Biology: Indole-3-carbaldehyde and its derivatives are key precursors to a multitude of bioactive indole alkaloids with anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The specific dimethyl substitution pattern of the target compound could lead to novel biological activity. Future research could focus on using it as a starting material to synthesize analogues of known natural products or entirely new molecular entities for screening in disease models. For example, its derivatives could be tested as urease inhibitors or as agents against drug-resistant bacteria like MRSA. mdpi.comnih.gov

Materials Science: Indole derivatives are finding use in the development of advanced materials. Their electronic properties make them suitable for creating organic dyes and covalent organic frameworks (COFs). rsc.orgsemanticscholar.org Research into metal-free photocatalysts has utilized COFs built from aldehyde-functionalized monomers for C-3 functionalization of indoles. rsc.org this compound could be explored as a unique building block for such frameworks, where the methyl groups could tune the framework's porosity and electronic properties for applications in catalysis or gas storage.

Exploration of Novel Reaction Pathways and Catalytic Systems

While established reactions like the Vilsmeier-Haack synthesis are used to produce indole-3-carbaldehydes, there is a continuous drive to discover new transformations that can build molecular complexity in innovative ways. researchgate.net

Key Research Directions:

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for chemical synthesis. Recent studies have shown that covalent organic frameworks (COFs) can act as metal-free, heterogeneous photocatalysts for the C-3 formylation and thiocyanation of indoles under mild conditions using blue LED light. rsc.org Investigating such photocatalytic systems for the direct C-H formylation of 1,4-dimethylindole would be a novel and sustainable approach to the target compound.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. researchgate.net Indole-3-carbaldehydes are excellent substrates for MCRs. researchgate.net Future work could involve designing new MCRs where this compound acts as the aldehyde component, providing rapid access to libraries of complex, drug-like molecules with diverse heterocyclic cores.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a flow-based synthesis for this compound and its subsequent derivatization would represent a significant technological advancement, enabling more efficient and controlled production.

Q & A

Q. What are the primary synthetic routes for 1,4-dimethyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of indole precursors followed by formylation. For example, 1-methylindole derivatives are typically alkylated at the C4 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent Vilsmeier-Haack formylation at the C3 position using POCl₃ and DMF at 0–5°C yields the aldehyde group. Catalysts like Mn(IV) oxide in dichloromethane have been reported to achieve ~85% yield for analogous indole carbaldehydes under mild conditions . Key parameters include temperature control during formylation to avoid side reactions and stoichiometric optimization of alkylating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms methyl group positions (δ ~2.5 ppm for C1-CH₃ and δ ~3.8 ppm for C4-CH₃) and aldehyde proton (δ ~10.1 ppm). ¹³C NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H stretch of aldehyde) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to verify substituent positions .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous assignment of stereochemistry and bond angles. For indole derivatives, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXTL software can model disorder in methyl or aldehyde groups, with R-factors <5% indicating high reliability .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to identify electrophilic sites. The aldehyde carbon (LUMO: ~-1.5 eV) is highly susceptible to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are incorporated via polarizable continuum models (PCM), showing ~20% faster kinetics in polar aprotic solvents .

Q. How can contradictory biological activity data for this compound across studies be reconciled?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to assess potency (EC₅₀) variability. For example, discrepancies in antimicrobial IC₅₀ values may arise from differences in bacterial strain permeability .

- Assay Conditions : Standardize endpoints (e.g., ATP quantification vs. growth inhibition) and exposure times. Murine models may show hepatic metabolism differences compared to in vitro hepatocyte assays .

- Meta-Analysis : Apply Cochrane Review tools to aggregate data, weighting studies by sample size and methodological rigor .

Q. What strategies optimize the catalytic efficiency of this compound in multicomponent reactions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal complexes (e.g., Ru(bpp)(pydic)) for C–H activation. For example, Ru catalysts in aqueous media at 50°C improve turnover frequency (TOF) by 3× compared to MnO₂ .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining >90% yield .

Key Considerations for Researchers

- Structural Analogues : Compare reactivity with 6-Iodo-1H-indole-3-carbaldehyde, where halogen substituents increase electrophilicity by 15% .

- Ethical Reporting : Disclose negative results (e.g., lack of activity in kinase assays) to avoid publication bias .

- Interdisciplinary Validation : Combine crystallography (SHELX ) and DFT to resolve ambiguous reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.